molecular formula C11H16Cl2N4 B2985703 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride CAS No. 2361645-68-1

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride

Cat. No.: B2985703
CAS No.: 2361645-68-1
M. Wt: 275.18
InChI Key: ONMUZWSPIDEFDU-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride is a chemical compound with the molecular formula C11H14N4 It is known for its unique structure, which includes a diazepane ring fused to a pyridine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride typically involves the reaction of 1,4-diazepane with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The compound is then purified and crystallized to obtain the dihydrochloride salt form, which is more stable and easier to handle.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring or the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)nicotinonitrile
  • 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile

Uniqueness

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride stands out due to its unique combination of a diazepane ring and a pyridine ring with a nitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMUZWSPIDEFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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